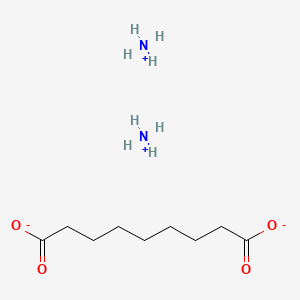

Diammonium azelate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

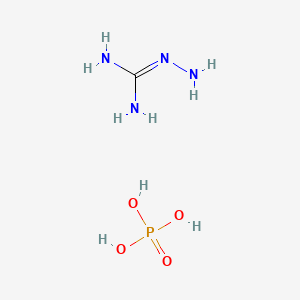

Il a la formule moléculaire C₉H₂₂N₂O₄ et un poids moléculaire de 222,28 g/mol . Ce composé est connu pour ses applications dans divers domaines, notamment la chimie, la biologie et l'industrie.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : L'azélate de diammonium peut être synthétisé par réaction de l'acide azélaïque avec de l'ammoniac. Le processus implique la dissolution de l'acide azélaïque dans un solvant approprié, tel qu'un alcool à faible chaîne carbonée, et l'introduction de gaz ammoniac dans la solution. Cette réaction forme de l'azélate de diammonium, qui peut ensuite être cristallisé et séché pour obtenir le produit final .

Méthodes de production industrielle : En milieu industriel, la préparation de l'azélate de diammonium suit un processus similaire mais à plus grande échelle. Les conditions de réaction sont optimisées pour garantir un rendement et une pureté élevés. Le processus de séchage est particulièrement important pour éviter l'agglomération et affiner la taille des particules du produit final .

Analyse Des Réactions Chimiques

Types de réactions : L'azélate de diammonium subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé pour former de l'acide azélaïque.

Réduction : Il peut être réduit pour former de l'acide nonanoïque.

Substitution : Il peut participer à des réactions de substitution où les ions ammonium sont remplacés par d'autres cations.

Réactifs et conditions communs :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium peuvent être utilisés.

Substitution : Divers sels métalliques peuvent être utilisés pour remplacer les ions ammonium.

Principaux produits formés :

Oxydation : Acide azélaïque.

Réduction : Acide nonanoïque.

Substitution : Azélates métalliques.

4. Applications de la recherche scientifique

L'azélate de diammonium a une large gamme d'applications dans la recherche scientifique :

Chimie : Il est utilisé comme réactif en synthèse organique et comme précurseur pour la synthèse d'autres composés azélates.

Biologie : Il a été étudié pour ses propriétés antimicrobiennes potentielles et son rôle dans la modulation des voies biologiques.

Médecine : L'acide azélaïque, dont est dérivé l'azélate de diammonium, est utilisé en dermatologie pour le traitement de l'acné et de la rosacée.

Industrie : Il est utilisé dans la production de polymères, de lubrifiants et de plastifiants

5. Mécanisme d'action

Le mécanisme d'action de l'azélate de diammonium implique sa capacité à moduler diverses voies biologiques. Chez les plantes, l'acide azélaïque agit comme une molécule de signalisation qui active les réponses de défense contre les agents pathogènes. Chez l'homme, l'acide azélaïque a été démontré pour inhiber la croissance de certaines bactéries et pour réduire l'inflammation en modulant la production d'espèces réactives de l'oxygène .

Applications De Recherche Scientifique

Diammonium azelate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other azelate compounds.

Biology: It has been studied for its potential antimicrobial properties and its role in modulating biological pathways.

Medicine: Azelaic acid, from which this compound is derived, is used in dermatology for the treatment of acne and rosacea.

Industry: It is used in the production of polymers, lubricants, and plasticizers

Mécanisme D'action

The mechanism of action of diammonium azelate involves its ability to modulate various biological pathways. In plants, azelaic acid acts as a signaling molecule that activates defense responses against pathogens. In humans, azelaic acid has been shown to inhibit the growth of certain bacteria and to reduce inflammation by modulating the production of reactive oxygen species .

Comparaison Avec Des Composés Similaires

L'azélate de diammonium peut être comparé à d'autres composés similaires, tels que :

Adipate de diammonium : Similaire en structure mais avec une chaîne carbonée plus courte.

Sébacate de diammonium : Similaire en structure mais avec une chaîne carbonée plus longue.

Succinate de diammonium : Similaire en structure mais avec un arrangement différent de groupes fonctionnels.

Unicité : L'azélate de diammonium est unique en raison de sa longueur de chaîne carbonée spécifique et de sa capacité à moduler efficacement les voies biologiques. Ses applications dans divers domaines, notamment la médecine et l'industrie, mettent en évidence sa polyvalence et son importance .

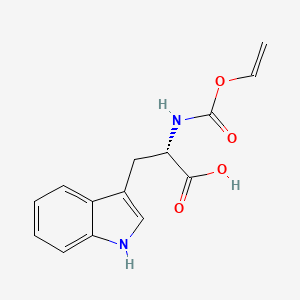

Propriétés

Numéro CAS |

63075-84-3 |

|---|---|

Formule moléculaire |

C9H22N2O4 |

Poids moléculaire |

222.28 g/mol |

Nom IUPAC |

diazanium;nonanedioate |

InChI |

InChI=1S/C9H16O4.2H3N/c10-8(11)6-4-2-1-3-5-7-9(12)13;;/h1-7H2,(H,10,11)(H,12,13);2*1H3 |

Clé InChI |

ORKKMKUDEPWHTG-UHFFFAOYSA-N |

SMILES canonique |

C(CCCC(=O)[O-])CCCC(=O)[O-].[NH4+].[NH4+] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-bromo-4-phenyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B12652732.png)